![molecular formula C21H16FNO3S B1678216 ネトグリタゾン CAS No. 161600-01-7](/img/structure/B1678216.png)
ネトグリタゾン
概要
説明
ネトグリタゾンは、チアゾリジンジオン 系に属し、血糖降下薬 として作用します。その主な機能は、血糖値の調節を助けることです。ネトグリタゾンを含むチアゾリジンジオンは、2型糖尿病の治療に広く用いられています。以下では、詳細について説明します。
2. 製法
合成経路:: ネトグリタゾンは、さまざまな経路で合成することができます。一般的な合成法の1つは、適切な出発物質を縮合させてチアゾリジンジオン環系を形成する方法です。反応条件の詳細や具体的な試薬については、科学文献に記載されています。
工業的生産:: ネトグリタゾンの工業的生産は、最適化された条件を用いた大規模合成を行うことが考えられます。しかしながら、工業的製法に関する具体的な詳細は、一般に公開されていません。
3. 化学反応解析
反応の種類:: ネトグリタゾンは、以下の化学反応を起こすことができます。
酸化: 酸化プロセスによって官能基が変化する可能性があります。
還元: 還元反応によって化合物の構造が変化する可能性があります。
置換: 官能基を置換すると、誘導体が得られます。
酸化: 過マンガン酸カリウム (KMnO₄) や過酸化水素 (H₂O₂) などの一般的な酸化剤。
還元: 水素化リチウムアルミニウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤。
置換: 適切な条件下で、さまざまな求核剤(例えば、アミン、アルコキシド)。
主な生成物:: これらの反応で生成される具体的な生成物は、反応条件や出発物質に含まれる官能基によって異なります。
科学的研究の応用
Applications in Diabetes Management
Efficacy in Type 2 Diabetes:
Netoglitazone has been shown to be over 50-fold more potent than rosiglitazone in reducing blood glucose levels in rodent models of type 2 diabetes. In vitro studies indicate that netoglitazone effectively induces adipocyte formation while inhibiting osteoblast differentiation, suggesting a dual role in managing metabolic health without adversely affecting bone density .
Clinical Studies:
A study involving C57BL/6 mice demonstrated that administering netoglitazone at a dose effective for lowering blood glucose did not lead to trabecular bone loss, indicating its potential safety profile in long-term diabetes management .
Neuroprotective Effects
Recent research has highlighted netoglitazone's potential applications beyond diabetes, particularly in neurodegenerative diseases such as Alzheimer's disease.
Cognitive Improvement:
In a mouse model of Alzheimer's disease (APP/PS1), long-term treatment with netoglitazone significantly reduced cognitive deficits. The compound was found to decrease amyloid-beta plaque aggregation, which is a hallmark of Alzheimer's pathology. Quantitative three-dimensional histochemistry revealed that netoglitazone effectively targeted specific brain regions, reducing both the number and size of amyloid plaques .
Mechanistic Insights:
Netoglitazone's ability to penetrate the blood-brain barrier and modulate microglial activity suggests it may have therapeutic implications for cognitive decline associated with Alzheimer's disease. Its dual role as an antidiabetic agent and neuroprotective compound positions it uniquely for further exploration in clinical settings .
Comparative Efficacy Table
Compound | Primary Use | Efficacy | Mechanism of Action |
---|---|---|---|
Netoglitazone | Type 2 Diabetes | >50-fold more potent than rosiglitazone in lowering glucose levels | PPAR-γ agonist with selective effects |
Rosiglitazone | Type 2 Diabetes | Effective but associated with bone loss | PPAR-γ agonist |
Pioglitazone | Type 2 Diabetes | Improves insulin sensitivity | PPAR-γ agonist |
Case Studies
- Diabetes Management Study:
- Alzheimer’s Disease Research:
作用機序
ネトグリタゾンは主に、PPARαおよびPPARγのデュアルアゴニスト として作用します。これらの核内レセプターは、グルコースと脂質の代謝において重要な役割を果たしています。PPARに結合することにより、ネトグリタゾンはインスリン感受性を高め、インスリン抵抗性を減らし、末梢組織へのグルコース取り込みを促進します。
生化学分析
Biochemical Properties
Netoglitazone is a dual agonist of PPARα and PPARγ . The endogenous ligands for these receptors are free fatty acids (FFAs) and eicosanoids . It interacts with these biomolecules to exert its effects. The nature of these interactions is largely dependent on the specific cell type .
Cellular Effects
Netoglitazone has been shown to have selective effects on bone and fat . In vitro, it induced adipocyte formation and inhibited osteoblast formation in a PPAR-γ2-dependent manner . It was 100-fold less effective than rosiglitazone . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to act by activating PPARs (peroxisome proliferator-activated receptors), a group of nuclear receptors, specific for PPARγ . It exerts its effects at the molecular level through binding interactions with these biomolecules, potentially leading to changes in gene expression .
Temporal Effects in Laboratory Settings
One study found that Netoglitazone had a dual enhancing effect on adipogenesis and osteoblastogenesis
Dosage Effects in Animal Models
In animal models, the administration of Netoglitazone at an effective hyperglycemic dose (10 μg/g body weight/day) did not result in trabecular bone loss . Bone quality parameters such as bone mineral density and bone microarchitecture were not affected in Netoglitazone-treated animals .
Metabolic Pathways
As a PPARα and PPARγ agonist, it likely interacts with enzymes or cofactors involved in these pathways .
準備方法
Synthetic Routes:: Netoglitazone can be synthesized through various routes. One common synthetic method involves the condensation of appropriate starting materials to form the thiazolidinedione ring system. Detailed reaction conditions and specific reagents would be found in scientific literature.
化学反応の分析
Types of Reactions:: Netoglitazone can undergo several chemical reactions, including:
Oxidation: Oxidative processes may modify functional groups.
Reduction: Reduction reactions can alter the compound’s structure.
Substitution: Substituting functional groups can lead to derivatives.
Oxidation: Common oxidants like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.
Major Products:: The specific products formed during these reactions would depend on the reaction conditions and the functional groups present in the starting material.
類似化合物との比較
ネトグリタゾンは、ピオグリタゾンやロシグリタゾンなどの他のチアゾリジンジオンと類似点を共有していますが、骨や脂肪組織に対する選択性においてユニークな特徴を持っています 。その独自の特性を完全に解明するためには、さらなる研究が必要です。
生物活性
Netoglitazone, also known as MCC-555 or RWJ-241947, is a member of the thiazolidinedione class of drugs, primarily recognized for its role as a selective ligand for peroxisome proliferator-activated receptor gamma (PPAR-γ). This compound exhibits distinct biological activities, particularly in the context of diabetes management and bone metabolism. This article delves into its biological activity, supported by relevant data tables and case studies.
Netoglitazone functions as a PPAR-γ modulator, exhibiting varying agonistic and antagonistic properties depending on the cellular context. Unlike traditional PPAR-γ agonists like rosiglitazone, netoglitazone shows a unique profile that allows it to selectively enhance insulin sensitivity while minimizing adverse effects on bone density.
Key Mechanisms:
- Insulin Sensitization : Netoglitazone significantly lowers blood glucose levels in rodent models of type 2 diabetes, demonstrating over 50-fold potency compared to rosiglitazone .
- Adipogenesis and Osteoblastogenesis : It promotes adipocyte differentiation while inhibiting osteoblast formation in vitro. However, in vivo studies indicate minimal impact on bone quality parameters such as mineral density .
In Vitro Findings
Research utilizing U-33/γ2 cells (a model for mesenchymal cell differentiation) demonstrated that netoglitazone induces adipocyte formation and inhibits osteoblast differentiation through PPAR-γ2 pathways. Despite these effects, its potency was found to be significantly lower than that of rosiglitazone, being 100-fold less effective in promoting adipogenesis .
Activity | Netoglitazone | Rosiglitazone |
---|---|---|
Adipocyte Formation | Moderate | High |
Osteoblast Inhibition | High | Very High |
Insulin Sensitization | Strong | Strong |
In Vivo Findings
In vivo studies conducted on C57BL/6 mice revealed that administration of netoglitazone at a hyperglycemic dose did not lead to trabecular bone loss. Bone mineral density and microarchitecture remained unaffected, indicating a potential advantage over other PPAR-γ agonists concerning bone health .
Case Study 1: Amyloid-Beta Reduction
A recent study investigated the effects of netoglitazone on amyloid-beta (Aβ) levels in APPPS1 mouse models of Alzheimer's disease. Mice were treated with either low (25 mg/ml) or high (75 mg/ml) doses over 90 and 180 days. Results indicated significant reductions in Aβ plaque counts in specific brain regions, particularly with long-term treatment .
Treatment Duration | Dose | Plaque Count Reduction |
---|---|---|
Short-term (90 days) | Low | Significant |
Long-term (180 days) | High | Greater reduction |
Case Study 2: Behavioral Outcomes
Behavioral assessments following netoglitazone treatment showed improvements in memory and anxiety-like behaviors in treated mice compared to controls. These findings suggest that netoglitazone may have neuroprotective effects beyond its metabolic actions .
特性
IUPAC Name |
5-[[6-[(2-fluorophenyl)methoxy]naphthalen-2-yl]methyl]-1,3-thiazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FNO3S/c22-18-4-2-1-3-16(18)12-26-17-8-7-14-9-13(5-6-15(14)11-17)10-19-20(24)23-21(25)27-19/h1-9,11,19H,10,12H2,(H,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWDZWYVIHVNKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C=C(C=C3)CC4C(=O)NC(=O)S4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5043712 | |
Record name | MCC-555 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5043712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161600-01-7 | |
Record name | Isaglitazone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=161600-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Netoglitazone [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161600017 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Netoglitazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09199 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MCC-555 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5043712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 161600-01-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NETOGLITAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QOV2JZ647A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。